Copper sulfate

描述

属性

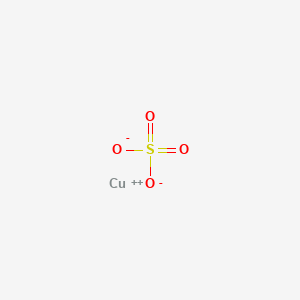

IUPAC Name |

copper;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVKPQLZAKDPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4, CuO4S | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034479 | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible., Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate (anhydrous) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

650 °C (decomp to cupric oxide) | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in hot water, soluble cold water, Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes, In water, 243 g/l @ 0 °C., 75.4 g/100 cc water @ 100 °C, 1.04 g/100 cc methanol @ 18 °C, Solubility in water, g/100ml at 20 °C: 20.3 | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.6, 3.6 g/cm³ | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/, White when dehydrated, Gray to white and has rhombic crystals | |

CAS No. |

7758-98-7, 10124-44-4, 18939-61-2 | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW2Q3U1VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

590 °C decomp | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

copper sulfate pentahydrate crystal structure

An In-depth Technical Guide to the Crystal Structure of Copper Sulfate Pentahydrate

Introduction

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), commonly known as blue vitriol or chalcanthite in its mineral form, is an inorganic compound with a rich history in the development of crystallography. It was the crystal used in the very first X-ray diffraction experiment by Max von Laue, Walter Friedrich, and Paul Knipping in 1912, which confirmed the lattice structure of crystals and the wave nature of X-rays.[1][2] Its structure is a classic example of a hydrated metal salt, exhibiting a complex arrangement of coordination bonds, ionic interactions, and an extensive hydrogen-bonding network. This guide provides a detailed technical overview of its crystal structure, coordination environment, and the experimental methods used for its determination, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Crystallographic Data

The crystal structure of this compound pentahydrate has been meticulously determined and refined over the years using various diffraction techniques. The compound crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems. The only symmetry element present is a center of inversion.[3] The unit cell contains two formula units (Z = 2) of CuSO₄·5H₂O.[4]

Table 1: Crystallographic Data for this compound Pentahydrate

| Parameter | Value | Source(s) |

| Chemical Formula | CuSO₄·5H₂O | [5] |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 (No. 2) | [6] |

| a | 6.12 Å | [3][6] |

| b | 10.7 Å | [3][6] |

| c | 5.97 Å | [3][6] |

| α | 82.27° (82° 16′) | [3][6] |

| β | 107.43° (107° 26′) | [3][6] |

| γ | 102.67° (102° 40′) | [3][6] |

| Unit Cell Volume | 362.9 ų | [6] |

| Formula Units (Z) | 2 | [4] |

Molecular Structure and Coordination Environment

The structure of solid this compound pentahydrate reveals a polymeric arrangement.[1] The local environment around the copper(II) ions and the distinct roles of the five water molecules are the defining features of this crystal structure.

Copper(II) Ion Coordination

Each copper(II) ion is at a center of inversion and is surrounded by six oxygen atoms in a distorted octahedral geometry.[1][7][8] This distortion is a consequence of the Jahn-Teller effect, commonly observed for octahedral copper(II) complexes.

-

Four Water Molecules : Four of the five water molecules are directly coordinated to the Cu²⁺ ion in a square planar arrangement, forming the equatorial plane of the octahedron.[1][7][8][9]

-

Two Sulfate Oxygen Atoms : The two axial positions of the octahedron are occupied by oxygen atoms from two different bridging sulfate anions.[8] These Cu-O(sulfate) bonds are elongated compared to the equatorial Cu-O(water) bonds.

This coordination scheme results in the formation of infinite chains of [Cu(H₂O)₄(SO₄)] units that are linked by the sulfate groups.[1]

The Role of the Fifth Water Molecule

A key feature of the structure is that the fifth water molecule is not coordinated to the copper ion.[9][10] Instead, it is held in the crystal lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a sulfate oxygen atom of an adjacent chain.[7][8] This extensive hydrogen-bonding network, involving all five water molecules and the sulfate anions, is crucial for the stability of the overall three-dimensional structure.[11] The different bonding environments of the water molecules explain the stepwise dehydration of the compound upon heating.[4][10]

Experimental Protocols for Structure Determination

The determination of the crystal structure of CuSO₄·5H₂O has historically involved several key experimental techniques.

Single-Crystal X-ray Diffraction

This is the primary method used for determining the positions of atoms (excluding hydrogen) in a crystal lattice.

-

Methodology : A high-quality single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is produced. The intensities and positions of these spots are measured by a detector. Using Fourier transform methods, the diffraction data is converted into an electron density map of the unit cell, from which the positions of the atoms can be deduced and the structure refined.

-

Historical Context : The initial structure of this compound pentahydrate was solved by Beevers and Lipson in 1934 using this technique, a significant achievement for such a complex structure at the time.[2][4]

Single-Crystal Neutron Diffraction

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms.

-

Methodology : The protocol is analogous to X-ray diffraction, but a beam of neutrons from a nuclear reactor or spallation source is used instead of X-rays. The diffraction data allows for the precise determination of the positions of the hydrogen atoms of the water molecules, which is critical for understanding the hydrogen-bonding network.

-

Application : Bacon and Curry used neutron diffraction in the 1960s to locate the hydrogen atoms in CuSO₄·5H₂O, providing a complete picture of the crystal structure.[2] More recent studies have combined X-ray and neutron diffraction to analyze the structure under high pressure.[12]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used primarily for phase identification and the assessment of sample crystallinity.

-

Methodology : A powdered (polycrystalline) sample is irradiated with X-rays over a range of angles (2θ). The diffracted X-rays are detected, resulting in a characteristic diffraction pattern of peaks at specific angles. This pattern serves as a "fingerprint" for the crystalline material and can be compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD), for identification. For CuSO₄·5H₂O, the pattern shows sharp, well-defined peaks, confirming its high crystalline quality.[13]

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. iycr2014.org [iycr2014.org]

- 3. [PDF] Crystal Structure of Copper Sulphate | Semantic Scholar [semanticscholar.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Crystal: this compound - CuSO4·5H2O - SurfaceNet [surfacenet.de]

- 6. crystallography.net [crystallography.net]

- 7. brainly.in [brainly.in]

- 8. Number of hydrogenbonded water molecules associated class 11 chemistry CBSE [vedantu.com]

- 9. In solid CuSO4.5H2O copper is coordinated to how many water molecules [infinitylearn.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. miragenews.com [miragenews.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Anhydrous Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous copper sulfate (CuSO₄) is a versatile inorganic compound with a wide range of applications in research and industry. Its unique chemical properties, particularly its hygroscopic nature and reactivity, make it a valuable reagent in various chemical processes. This technical guide provides a comprehensive overview of the core chemical properties of anhydrous this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its behavior.

Physical and Chemical Properties

Anhydrous this compound is a white to off-white or pale gray powder.[1][2][3] It is odorless and hygroscopic, readily absorbing moisture from the air.[4][5][6][7] In contrast, the more commonly encountered pentahydrated form (CuSO₄·5H₂O) is a vibrant blue crystalline solid.[1][2][3][8] The transition between these two forms is a key characteristic of this compound.

| Property | Value |

| Molar Mass | 159.609 g/mol [2][3] |

| Appearance | White to off-white/pale gray powder[1][2][3] |

| Density | 3.6 g/cm³[2][3] |

| Crystal Structure | Orthorhombic[2][9] |

| Melting Point | Decomposes above 560°C[10] |

| Solubility in Water | See Table 2 |

| Solubility in Other Solvents | Soluble in methanol; Insoluble in ethanol and acetone[1][6][9][10] |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -769.98 kJ/mol[1] |

Table 1: Physical and Chemical Properties of Anhydrous this compound

Solubility Data

The solubility of anhydrous this compound in water is temperature-dependent, increasing significantly with a rise in temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 14.3[1] |

| 10 | 17.2[1] |

| 20 | 20.5[1] |

| 25 | 22.3[1] |

| 30 | 24.4[1] |

| 40 | 28.7[1] |

| 50 | 33.7[1] |

| 60 | 39.5[1] |

| 80 | 55.5[1] |

| 100 | 75.4[1] |

Table 2: Solubility of Anhydrous this compound in Water at Various Temperatures

Key Chemical Reactions and Signaling Pathways

Hydration

The most characteristic reaction of anhydrous this compound is its hydration. When exposed to water, it readily absorbs water molecules to form the blue pentahydrated copper(II) sulfate (CuSO₄·5H₂O).[8][11] This reaction is exothermic, releasing a noticeable amount of heat.[8][11][12] The color change from white to blue is a result of the formation of the aquo complex [Cu(H₂O)₆]²⁺, where water molecules act as ligands to the copper(II) ion.[1][13]

Caption: Reversible hydration of anhydrous this compound.

Thermal Decomposition

Upon strong heating, anhydrous this compound decomposes. At approximately 650°C, it breaks down to form copper(II) oxide (CuO), a black solid, and sulfur trioxide (SO₃) gas.[1][2][14] The sulfur trioxide may further decompose at higher temperatures to sulfur dioxide (SO₂) and oxygen (O₂).[14]

Caption: Thermal decomposition of anhydrous this compound.

Reaction with Ammonia

In the presence of ammonia, copper(II) ions from dissolved this compound form a deep blue complex ion, tetraamminecopper(II) ([Cu(NH₃)₄]²⁺). This reaction is often used in qualitative analysis to detect the presence of copper ions.

Experimental Protocols

Preparation of Anhydrous this compound

Objective: To prepare anhydrous this compound from this compound pentahydrate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) crystals

-

Crucible

-

Bunsen burner

-

Tripod stand

-

Pipeclay triangle

-

Spatula

-

Desiccator

Procedure:

-

Weigh a clean, dry crucible.

-

Add approximately 5 grams of copper(II) sulfate pentahydrate crystals to the crucible and weigh it again to determine the exact mass of the hydrate.

-

Place the crucible on the pipeclay triangle supported by the tripod stand.

-

Gently heat the crucible with the Bunsen burner. The blue crystals will start to lose water and turn white.[11][14]

-

Continue heating, occasionally stirring gently with a spatula, until all the blue color has disappeared and a fine white powder remains.[11] Avoid strong heating, as this can cause the this compound to decompose further.[14]

-

Turn off the Bunsen burner and allow the crucible to cool in a desiccator to prevent rehydration from atmospheric moisture.

-

Once cooled, weigh the crucible containing the anhydrous this compound.

Demonstration of Hygroscopic Properties

Objective: To demonstrate the hygroscopic nature of anhydrous this compound.

Materials:

-

Anhydrous this compound powder

-

Watch glass

-

Spatula

-

Water

-

Dropper

Procedure:

-

Place a small amount of anhydrous this compound powder on a clean, dry watch glass. Observe its white color.

-

Using a dropper, add a few drops of water to the powder.

-

Observe the immediate color change from white to blue as the anhydrous this compound becomes hydrated.[8][11]

-

Note the release of heat (exothermic reaction) by carefully feeling the underside of the watch glass.[8][11][12]

Caption: Workflow for demonstrating hygroscopic properties.

Thermal Decomposition of Anhydrous this compound

Objective: To observe the thermal decomposition of anhydrous this compound.

Materials:

-

Anhydrous this compound powder

-

Hard glass test tube

-

Bunsen burner

-

Test tube holder

-

Delivery tube

-

Beaker with limewater (calcium hydroxide solution) - for optional gas testing

Procedure:

-

Place a small amount of anhydrous this compound in a hard glass test tube.

-

Secure the test tube in a holder at an angle.

-

Strongly heat the test tube using a Bunsen burner in a well-ventilated area or fume hood.

-

Observe the white powder turning into a black solid, which is copper(II) oxide.[14]

-

If a delivery tube is used to bubble the evolved gas through limewater, the limewater will not turn milky, indicating the absence of carbon dioxide. The pungent smell of sulfur oxides may be detected. Caution: The evolved gases (SO₂ and SO₃) are toxic and corrosive. This should be performed in a fume hood.

Enthalpy of Hydration

The enthalpy of hydration of anhydrous this compound to its pentahydrated form can be determined experimentally by measuring the enthalpies of solution for both the anhydrous and pentahydrated salts. The dissolution of anhydrous this compound in water is an exothermic process, while the dissolution of the pentahydrate is endothermic.

| Enthalpy Change | Value (kJ/mol) |

| Enthalpy of solution of anhydrous CuSO₄ | -66.5[15] |

| Enthalpy of solution of CuSO₄·5H₂O | +11.7[15] |

| Enthalpy of hydration of CuSO₄ | -78.2 [15] |

Table 3: Enthalpy Data for this compound Hydration

The enthalpy of hydration is calculated as the difference between the enthalpy of solution of the anhydrous salt and the enthalpy of solution of the hydrated salt.

Conclusion

Anhydrous this compound exhibits a distinct set of chemical properties that are of significant interest to researchers and professionals in various scientific fields. Its strong affinity for water, the visible color change upon hydration, and its thermal decomposition characteristics are fundamental to its utility in both qualitative and quantitative chemical applications. A thorough understanding of these properties, supported by precise experimental protocols and data, is crucial for its effective and safe use in the laboratory and in industrial processes.

References

- 1. youtube.com [youtube.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. chemiphys.com [chemiphys.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suggest how a sample of anhydrous this compound (CuSO₄) can be made from.. [askfilo.com]

- 11. fit4food2030.eu [fit4food2030.eu]

- 12. researchgate.net [researchgate.net]

- 13. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. II. Quantitative Analysis of Hydrated Copper (II) | Chegg.com [chegg.com]

A Comprehensive Technical Guide to the Solubility of Copper Sulfate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of copper sulfate (CuSO₄), a compound of significant interest across various scientific disciplines, including chemical synthesis, agriculture, and pharmaceutical development. Understanding its solubility characteristics in different solvents is critical for its application in these fields. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the primary factors influencing the dissolution process.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, the temperature, and the specific form of the salt (anhydrous vs. pentahydrate). The following tables summarize the quantitative solubility data compiled from established chemical literature.

Solubility in Aqueous Solutions

Water is the most common and effective solvent for this compound. The dissolution is an exothermic process. Solubility increases significantly with temperature.

Table 1: Solubility of this compound (Anhydrous and Pentahydrate) in Water at Various Temperatures

| Temperature (°C) | Anhydrous CuSO₄ ( g/100 mL) | Pentahydrate CuSO₄·5H₂O ( g/100 mL) |

| 0 | 14.3[1] | 23.1[1] |

| 10 | 17.2[1] | 27.5[1] |

| 20 | 20.5[1] | 32.0[1] |

| 25 | 22.3[1] | - |

| 30 | 24.4[1] | 37.8[1] |

| 40 | 28.7[1] | 44.6[1] |

| 60 | 39.5[1] | 61.8[1] |

| 80 | 55.5[1] | 83.8[1] |

| 100 | 75.4[1] | 114[1] |

Solubility in Organic and Other Solvents

This compound's solubility is generally poor in most organic solvents, a characteristic attributed to the high lattice energy of the ionic salt and the lower polarity of organic molecules compared to water.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Form | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Pentahydrate | 1.04[1][2] | 18 |

| Methanol | Anhydrous | 1.1[3] | - |

| Ethanol | Anhydrous & Pentahydrate | Insoluble[1][4] | - |

| Acetone | Pentahydrate | Insoluble[2] | - |

| Glycerol | Pentahydrate | Soluble[5][6] | - |

| Ethylene Glycol | Pentahydrate | Soluble[7] | - |

Factors Influencing Solubility

The dissolution of this compound is a complex process governed by several interrelated factors. Understanding these factors is crucial for controlling and predicting its behavior in different solvent systems.

Caption: Logical relationship of factors affecting CuSO₄ solubility.

-

Temperature: For the dissolution of solid this compound in water, which is an endothermic process, an increase in temperature shifts the equilibrium towards dissolution, thereby increasing solubility.

-

Solvent Polarity: this compound is an ionic compound and dissolves best in polar solvents like water, which can solvate the Cu²⁺ and SO₄²⁻ ions effectively.[8] Its insolubility in nonpolar organic solvents like ethanol and acetone is a direct consequence of their inability to stabilize these ions.[8][9]

-

Common Ion Effect: The solubility of this compound in an aqueous solution is reduced by the presence of another solute that furnishes either Cu²⁺ or SO₄²⁻ ions (e.g., adding sulfuric acid). This phenomenon, known as the common ion effect, shifts the dissolution equilibrium to the left, favoring the solid state.

-

Form of the Salt: The anhydrous (CuSO₄) and pentahydrate (CuSO₄·5H₂O) forms exhibit different solubility characteristics, primarily because the hydration energy is already partially overcome in the hydrated form.[1]

Experimental Protocol: Determination of Solubility

This section outlines a standardized methodology for determining the solubility of this compound in a given solvent as a function of temperature. The method is based on creating a saturated solution and then determining the concentration of the solute.[10][11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Step-by-step workflow for determining salt solubility.

Detailed Methodology

Objective: To determine the mass of this compound that can be dissolved in 100 mL of a specified solvent at a specific temperature.

Materials:

-

Copper(II) Sulfate (anhydrous or pentahydrate)

-

Solvent (e.g., distilled water)

-

Beakers or flasks

-

Magnetic stirrer and stir bar or mechanical stirrer

-

Constant temperature water bath or hot plate with temperature control

-

Calibrated thermometer

-

Filtration apparatus (funnel, filter paper)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Place a known volume of the solvent (e.g., 50 mL) into a beaker.[10]

-

Place the beaker in a constant temperature water bath set to the desired temperature. Allow the solvent to reach thermal equilibrium.

-

Begin adding this compound to the solvent in small increments while stirring continuously.[10]

-

Continue adding the solute until an excess of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.[12]

-

-

Equilibration:

-

Allow the mixture to stir at the constant temperature for a significant period (e.g., 1-2 hours) to ensure that the dissolution equilibrium is fully established.

-

-

Sample Separation:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully decant or filter the supernatant (the clear saturated solution) to separate it from the undissolved solid. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

-

Concentration Analysis:

-

Accurately measure a specific volume of the clear, saturated filtrate using a volumetric pipette.

-

Determine the mass of this compound within this known volume. This can be achieved through several analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining dry this compound residue.

-

Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (for colored solutions like aqueous CuSO₄) and determine the concentration from a pre-established calibration curve.

-

Titration: Perform a chemical titration (e.g., iodometric titration) to determine the concentration of Cu²⁺ ions.

-

-

-

Calculation of Solubility:

-

Using the data from the analysis, calculate the mass of this compound (m_solute) present in the volume of the filtrate taken (V_filtrate).

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility = (m_solute / V_filtrate) * 100

-

-

Repeatability:

References

- 1. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. This compound | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper(II) sulfate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]

- 7. chem-lab.be [chem-lab.be]

- 8. quora.com [quora.com]

- 9. Is the reaction of this compound and acetone a physical or — Alloprof [alloprof.qc.ca]

- 10. OMTEX CLASSES: Testing the Solubility of a Salt: Chemistry Lab Practical Experiment [omtexclasses.com]

- 11. Untitled [faculty.uml.edu]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. fountainheadpress.com [fountainheadpress.com]

The Insidious Ripple: A Technical Guide to the Toxicological Effects of Copper Sulfate on Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper sulfate (CuSO₄), a widely utilized algaecide and fungicide, poses a significant ecotoxicological threat to aquatic ecosystems. While essential in trace amounts, elevated concentrations of copper ions disrupt fundamental physiological and biochemical processes in a wide array of aquatic organisms. This technical guide provides an in-depth analysis of the toxicological effects of this compound on aquatic life, including fish, invertebrates, and algae. It synthesizes quantitative toxicity data, details key experimental methodologies for toxicological assessment, and elucidates the primary molecular signaling pathways implicated in this compound-induced toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in environmental risk assessment and the formulation of safer, more sustainable alternatives.

Introduction

The application of this compound in aquaculture, agriculture, and water management systems has led to its pervasive presence in aquatic environments. The dissolution of this compound in water releases cupric ions (Cu²⁺), the primary agent of toxicity. The bioavailability and, consequently, the toxicity of these ions are intricately linked to the physicochemical properties of the water, including pH, alkalinity, water hardness, and the concentration of dissolved organic carbon[1]. This guide explores the multifaceted toxicological profile of this compound, from acute lethality to the subtle yet damaging effects at the cellular and molecular levels.

Acute and Chronic Toxicity to Aquatic Organisms

This compound exhibits a broad spectrum of toxicity across various trophic levels. In general, fish and aquatic invertebrates are highly susceptible to its effects[2]. Fish kills have been reported following the application of this compound for algae control in lakes and ponds[2]. The toxicity is not uniform across species, with trout, koi, and juvenile fish demonstrating particular sensitivity[2].

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to a range of aquatic organisms, presented as the Lethal Concentration 50 (LC50), the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

| Fish Species | Exposure Time (hours) | LC50 (mg/L) | Reference |

| Catla catla | 96 | 0.032 (32 µg/L) | [3] |

| Capoeta fusca | 96 | 6.85 | [4] |

| Mugil cephalus | 96 | 39.68 | [5][6] |

| Rutilus frisii kutum | 96 | 2.310 | [7] |

| Clarias batrachus | 96 | 1.85 | [8] |

| Labeo rohita | 96 | 1.60 | [9] |

| Poecilia reticulata (Guppy) | 24 (TLm) | 1.17 | [10] |

| Oncorhynchus mykiss (Rainbow Trout) | - | Significant growth reduction at 0.015 | [11] |

| Invertebrate Species | Exposure Time (hours) | LC50/EC50 (mg/L) | Reference |

| Pond Snails | 96 | 0.39 | [12] |

| Macrobrachium rosenbergii (Freshwater Prawn) | - | Significant decrease in survival at 0.6-1.0 | [13] |

| Daphnia magna | 48 | EC50: 0.50 - 0.60 | [6] |

| Marine Crustaceans (Prawns, Crabs, Amphipods) | - | Acute LC50: 0.1 - 1.0 | |

| Marine Bivalves (Mytilus edulis) | 96 | 0.48 |

| Algae Species | Endpoint | Effective Concentration (mg/L) | Reference |

| Cyanophyta (Blue-green algae) | Growth Inhibition | Highly sensitive | [14] |

| Chlorella vulgaris | EC50 | 0.200 | [15] |

| Closterium lunula | EC50 | 0.200 | [15] |

| Staurastrum chaetoceras | EC50 | 0.774 | [15] |

Mechanisms of Toxicity

The toxic effects of this compound are primarily attributed to the cupric ion (Cu²⁺). The fundamental mechanism involves the binding of Cu²⁺ to proteins, leading to the denaturation of enzymes and other critical proteins, which in turn causes cellular damage and leakage[1]. In mollusks like snails, copper disrupts the function of surface epithelia and peroxidase enzymes[1].

A significant body of evidence points to the induction of oxidative stress as a central mechanism of this compound toxicity. Copper ions can catalyze the generation of reactive oxygen species (ROS), leading to cellular damage[16][17]. This oxidative stress manifests as lipid peroxidation, protein oxidation, and DNA damage[18][19].

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of this compound toxicity. The following sections outline key experimental protocols.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h-LC50).

1. Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice[16][20]. Fish should be healthy and acclimated to the test conditions for at least 12 days[16].

2. Test Conditions:

-

Test Concentrations: At least five concentrations in a geometric series, plus a control group[1][3]. A range-finding test is typically conducted first[2].

-

Loading Rate: Generally, not exceeding 0.8 g of fish per liter of test solution for static or semi-static tests[16].

-

Water Quality: Temperature, pH, and dissolved oxygen should be monitored daily.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours[2][3]. Behavioral and morphological abnormalities are also noted.

3. Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis[20].

Caption: Nrf2/ARE pathway activation by copper-induced ROS.

Apoptosis Signaling Pathways

This compound can induce programmed cell death, or apoptosis. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways are involved.

-

Intrinsic Pathway: Copper-induced oxidative stress can lead to the activation of p53, which in turn upregulates pro-apoptotic proteins and triggers the mitochondrial release of cytochrome c. This activates caspase-9, a key initiator caspase in this pathway.

-

Extrinsic Pathway: Copper can also activate death receptors on the cell surface, leading to the activation of caspase-8.

-

Caspase-Independent Pathway: The apoptosis-inducing factor (AIF) can also be released from the mitochondria and translocate to the nucleus to induce DNA fragmentation.

All these pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Copper-Induced Apoptosis Signaling Pathways

Caption: Apoptotic pathways activated by this compound.

Inflammatory Signaling: NF-κB and MAPK Pathways

This compound exposure can trigger an inflammatory response, mediated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Activation of these pathways leads to the production of pro-inflammatory cytokines, further contributing to tissue damage.

Logical Relationship of Inflammatory Signaling in Copper Toxicity

Caption: Inflammatory signaling in this compound toxicity.

Histopathological Effects

The cellular and molecular damage induced by this compound manifests as observable tissue-level alterations. The gills are a primary target, exhibiting a range of pathologies including:

-

Epithelial lifting and rupture [21]* Lamellar fusion [21]* Hyperplasia and hypertrophy [21]* Necrosis and apoptosis of gill epithelial cells [21] These changes severely impair gas exchange and ion regulation, contributing significantly to the overall toxicity.[21] The liver and kidneys are also susceptible to damage, showing signs of inflammation and degenerative changes.[16]

Conclusion

This compound is a potent toxicant to a wide range of aquatic organisms. Its mode of action is complex, involving direct protein damage, the induction of oxidative stress, genotoxicity, and the activation of apoptotic and inflammatory signaling pathways. The quantitative data and experimental protocols presented in this guide provide a framework for assessing the environmental risks associated with this compound. For professionals in drug development and related fields, this information underscores the critical need for developing and implementing safer, more targeted alternatives for the control of algae and other aquatic pests to mitigate the detrimental impact on aquatic ecosystems. Further research into the long-term, sublethal effects of this compound and the development of robust biomarkers of exposure and effect are essential for the effective management and protection of our aquatic resources.

References

- 1. oecd.org [oecd.org]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. Adverse Outcome Pathways for Chronic Copper Toxicity to Fish and Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. standardmethods.org [standardmethods.org]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Effect of this compound on the survival and growth performance of Caspian Sea kutum, Rutilus frisii kutum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 21stcenturypathology.com [21stcenturypathology.com]

- 10. researchgate.net [researchgate.net]

- 11. Review of Copper and Copper Nanoparticle Toxicity in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. standardmethods.org [standardmethods.org]

- 13. scispace.com [scispace.com]

- 14. Copper-induced oxidative stress, transcriptome changes, intestinal microbiota, and histopathology of common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 17. settek.com [settek.com]

- 18. researchgate.net [researchgate.net]

- 19. Environmental relevant concentrations of copper sulphate induce biochemical and molecular toxicity in Labeo rohita | PLOS One [journals.plos.org]

- 20. eurofins.com.au [eurofins.com.au]

- 21. apps.dtic.mil [apps.dtic.mil]

The Genesis of a Viticultural Savior: An In-depth Technical History of the Bordeaux Mixture

For Immediate Release

Bordeaux, France – In the annals of agricultural science, few discoveries have had as immediate and lasting an impact as the development of the Bordeaux mixture. This iconic blue-green fungicide, a simple yet potent combination of copper sulfate and lime, emerged from a unique confluence of desperation and astute observation in the late 19th-century French vineyards. This technical guide delves into the history of its development, presenting the available quantitative data, detailing the experimental methodologies of the era, and visualizing the scientific principles behind its enduring success.

The mid-19th century was a perilous time for European viticulture. The introduction of the devastating downy mildew fungus, Plasmopara viticola, from the Americas threatened the very existence of the French wine industry.[1] It was against this backdrop of agricultural crisis that Pierre-Marie-Alexis Millardet, a professor of botany at the University of Bordeaux, made his seminal discovery.

The Serendipitous Observation

The story of the Bordeaux mixture's origin is a classic example of scientific serendipity. While walking through the vineyards of the Médoc region, Millardet observed that grapevines lining the roadside were conspicuously healthy, while those further in were ravaged by downy mildew. Upon inquiry, he learned that vineyard owners would spray a bitter-tasting mixture of this compound and lime on the grapes near the road to deter theft.[1] Intrigued by this correlation, Millardet hypothesized that this same mixture was responsible for protecting the vines from the fungal onslaught.

Early Experimental Efforts and Methodologies

The experimental protocols of the late 19th century were rudimentary by modern standards. They primarily involved:

-

Field Trials: Designated plots of grapevines were treated with various formulations of the this compound and lime mixture, while adjacent plots were left untreated as controls.

-

Observational Assessment: The primary method of data collection was visual inspection. Scientists would meticulously record the presence and severity of downy mildew on the leaves and grape clusters of both treated and untreated vines.

-

Comparative Analysis: The effectiveness of the treatment was determined by comparing the health and yield of the treated vines to the disease-ravaged control groups.

One of the key challenges was to create a mixture that adhered well to the foliage and was not phytotoxic to the vines. This led to the crucial addition of slaked lime (calcium hydroxide) to neutralize the acidity of the this compound.

Summary of Early Formulations and Efficacy

While precise numerical data from the initial 1882-1885 experiments are scarce in readily accessible formats, the qualitative results were dramatic and convincing. The following table summarizes the conceptual findings based on historical accounts of Millardet's work.

| Treatment Group | Composition | Observed Efficacy against Plasmopara viticola |

| Control | Untreated | Severe infection, significant leaf damage and crop loss |

| Early Trials | This compound solution | Some fungicidal effect, but high phytotoxicity (leaf burn) |

| Bordeaux Mixture | This compound + Slaked Lime in water | Excellent protection, strong adherence, minimal phytotoxicity |

The Scientific Underpinnings: Mode of Action

The effectiveness of the Bordeaux mixture lies in the toxicity of copper ions (Cu²⁺) to fungal spores. The mixture forms a protective barrier on the plant surface. In the presence of moisture, a small amount of copper ions are released. When fungal spores land on this treated surface and begin to germinate, they absorb these copper ions.

The copper ions act as a multi-site inhibitor within the fungal cell, disrupting numerous essential life processes. This broad-spectrum activity is a key reason for the Bordeaux mixture's enduring effectiveness and the low incidence of resistance development in target pathogens.

A Logical Progression to Discovery

The development of the Bordeaux mixture can be visualized as a logical progression from an initial, seemingly unrelated observation to a scientifically validated agricultural solution.

Conclusion: An Enduring Legacy

The development of the Bordeaux mixture was a landmark achievement in the history of plant pathology and agriculture. It was the first widely successful fungicide and its discovery ushered in an era of chemical crop protection. While modern agriculture has seen the advent of numerous synthetic fungicides, the Bordeaux mixture remains in use today, particularly in organic farming, a testament to its efficacy and the ingenuity of its discoverers. The story of its development serves as a powerful reminder of the importance of keen observation, systematic experimentation, and the often-unexpected paths to scientific breakthrough.

References

The Pivotal Role of Copper in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (Cu) is an indispensable micronutrient for the healthy growth and development of plants.[1][2][3] It functions as a critical cofactor for a multitude of enzymes involved in fundamental physiological and biochemical processes, including photosynthesis, respiration, antioxidant defense, and lignin synthesis.[4][5][6] Maintaining copper homeostasis is paramount, as both deficiency and excess can lead to severe cellular damage and impaired plant vigor. This technical guide provides an in-depth overview of the core aspects of copper's role in plants, including its uptake, transport, and the signaling pathways that govern its homeostasis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in plant biology and related fields.

Biochemical Functions of Copper

Copper's essentiality stems from its ability to exist in multiple oxidation states (Cu⁺ and Cu²⁺), making it an ideal catalytic center for various redox enzymes.[7] Key functions of copper in plants include:

-

Photosynthesis and Respiration: Copper is a crucial component of plastocyanin, a protein involved in the photosynthetic electron transport chain.[8][9] It is also a constituent of cytochrome c oxidase, a key enzyme in mitochondrial respiration.[6][10]

-

Antioxidant Defense: Copper is a cofactor for copper/zinc superoxide dismutase (Cu/Zn-SOD), an enzyme that detoxifies superoxide radicals, thereby protecting cells from oxidative damage.[10]

-

Lignin Synthesis: Copper-containing enzymes, such as laccases and polyphenol oxidases, are essential for the polymerization of monolignols into lignin, a structural component of plant cell walls that provides rigidity and defense against pathogens.[2][5]

-

Hormone Signaling and Metabolism: Copper plays a role in ethylene sensing and is involved in carbohydrate and protein metabolism.[2][4][11]

Quantitative Data on Copper Concentrations in Plants

The optimal concentration of copper for plant growth is narrow, with both deficiency and toxicity posing significant risks. The following tables summarize typical copper concentrations in nutrient solutions and plant tissues.

Table 1: Copper Concentration Ranges in Hydroponic Nutrient Solutions.

| Condition | Concentration (µM) | Concentration (ppm) | Reference(s) |

| Deficiency | < 0.5 | < 0.03 | [1][4] |

| Sufficiency (General) | 0.5 - 2.0 | 0.03 - 0.125 | [1][4] |

| Sufficiency (Lettuce) | 0.5 - 4.0 | 0.03 - 0.25 | [1] |

| Sufficiency (Tomato) | 0.5 - 8.0 | 0.03 - 0.5 | [1] |

| Toxicity (Lettuce) | > 4.0 | > 0.25 | [1] |

| Toxicity (Tomato) | > 8.0 | > 0.5 | [1] |

Table 2: Copper Concentration Ranges in Plant Tissues (Dry Weight).

| Plant/Tissue | Deficiency (mg/kg) | Sufficiency (mg/kg) | Toxicity (mg/kg) | Reference(s) |

| Most Plant Tissues | < 3 | 3 - 10 | > 20 - 30 | [3][12] |

| Lettuce Leaf | - | 5 - 20 | > 12 | [1] |

| Tomato Leaf | - | 5 - 20 | > 26 | [1] |

| Chinese Cabbage (Shoot) | - | - | 19.4 | [13] |

| Pakchoi (Shoot) | - | - | 5.5 | [13] |

| Celery (Shoot) | - | - | 30.9 | [13] |

| Maize (Shoot) | - | - | 21 | [7] |

Table 3: Soil Copper Levels for Crop Production.

| Condition | DTPA-Extractable Cu (ppm) | Target Crops | Reference(s) |

| Deficient | < 0.2 - 0.4 | Cereals | [14] |

| Potentially Deficient | < 4 | General Crops | [11] |

| Toxicity (Sandy Soils) | > 50 | General Crops | [11] |

| Toxicity (Silty-Clay Soils) | > 150 | General Crops | [11] |

Copper Uptake and Transport: A Complex Signaling Network

Plants have evolved a sophisticated and tightly regulated system to acquire and distribute copper. This network involves a series of transporters, chaperones, and regulatory proteins.

3.1. Copper Uptake from the Soil

The process begins in the roots, where cupric ions (Cu²⁺) in the soil are first reduced to cuprous ions (Cu⁺) by Ferric Reductase Oxidase (FRO) enzymes located on the plasma membrane of root epidermal cells. This reduction is a prerequisite for uptake. The resulting Cu⁺ is then transported into the root cells by high-affinity copper transporters of the COPT (Copper Transporter) family.

3.2. Intracellular Trafficking and Long-Distance Transport

Once inside the cell, copper is bound by copper chaperones, which safely deliver it to various cellular compartments and target proteins, preventing the accumulation of free, potentially toxic copper ions. For long-distance transport to other parts of the plant, copper is loaded into the xylem and phloem. P-type ATPases, also known as Heavy Metal ATPases (HMAs), are involved in effluxing copper from cells into the vascular tissues for systemic distribution.

3.3. Regulation of Copper Homeostasis

The entire process of copper uptake and distribution is transcriptionally regulated by a central master switch, the transcription factor SPL7 (SQUAMOSA promoter-binding protein-like 7). Under copper-deficient conditions, SPL7 is activated and upregulates the expression of genes encoding FROs, COPTs, and other proteins involved in copper acquisition and transport. Conversely, under high copper conditions, SPL7 activity is repressed to prevent toxic accumulation.

Experimental Protocols

Investigating the role of copper in plants often involves controlled experiments to manipulate copper availability and observe the physiological and molecular responses.

4.1. General Protocol for Hydroponic Culture

Hydroponic systems offer precise control over the nutrient environment, making them ideal for studying mineral nutrition.[2][5][8]

-

Seed Germination: Sterilize seeds and germinate them on a suitable medium (e.g., agar plates with half-strength Murashige and Skoog medium) until seedlings are large enough to handle.

-

Hydroponic Setup: Prepare a hydroponic solution with a defined nutrient composition (e.g., Hoagland solution). The solution should be aerated continuously. Use opaque containers to prevent algal growth.

-

Transplanting: Transfer seedlings to the hydroponic system, ensuring the roots are submerged in the nutrient solution.

-

Treatment Application: After an acclimation period, replace the standard nutrient solution with treatment solutions containing varying concentrations of copper (e.g., deficient, sufficient, and toxic levels).

-

Monitoring and Harvesting: Monitor plants for visual symptoms of deficiency or toxicity. Harvest plant tissues (roots and shoots separately) at specified time points for further analysis.

-

Tissue Analysis: Determine the copper concentration in the harvested tissues using methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Analyze other physiological and biochemical parameters as required.

4.2. Measurement of Copper-Dependent Enzyme Activity

The activity of copper-containing enzymes can be assayed to assess the metabolic impact of copper status.

-

Superoxide Dismutase (SOD) Activity: SOD activity can be measured spectrophotometrically by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Copper Amine Oxidase (CuAO) Activity: CuAO activity can be determined using spectrophotometric or polarographic methods that measure the production of hydrogen peroxide or the consumption of oxygen during the oxidative deamination of polyamines.[15]

-

Catalase (CAT) Activity: While not directly a copper enzyme, catalase is involved in detoxifying the reactive oxygen species that can be generated by excess copper. Its activity can be measured by monitoring the decomposition of hydrogen peroxide.

Conclusion

Copper is a vital micronutrient for plants, with its homeostasis being critical for optimal growth and development. Understanding the intricate mechanisms of copper uptake, transport, and regulation is essential for addressing agricultural challenges related to copper deficiency and toxicity in various soil types. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the multifaceted role of copper in plant biology, which can inform the development of strategies to improve crop resilience and nutritional quality.

References

- 1. hort [journals.ashs.org]

- 2. [PDF] Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements | Semantic Scholar [semanticscholar.org]

- 3. projects.sare.org [projects.sare.org]

- 4. verticalfarmdaily.com [verticalfarmdaily.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nmsp.cals.cornell.edu [nmsp.cals.cornell.edu]

- 12. Tissue Distribution and Biochemical Changes in Response to Copper Accumulation in Erica australis L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]

- 14. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]

- 15. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

copper sulfate as a catalyst in organic synthesis

An In-depth Technical Guide to Copper Sulfate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CuSO₄) is a readily available, inexpensive, and environmentally benign salt that has emerged as a remarkably versatile and efficient catalyst in modern organic synthesis.[1][2] Its low toxicity and natural abundance make it a sustainable alternative to more expensive and toxic heavy metal catalysts like palladium.[3] This technical guide provides a comprehensive overview of the applications of this compound as a catalyst, focusing on key reaction classes, detailed experimental protocols, and quantitative data to support researchers in its practical implementation. This compound's utility spans a wide range of transformations, from the formation of complex heterocyclic motifs to its role as a Lewis acid in protection chemistry.[3][4] In many applications, the copper(II) sulfate acts as a stable precatalyst, which is reduced in situ to the active copper(I) species.[5]

Chapter 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The most prominent application of this compound in organic synthesis is as a precatalyst in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.[7] Copper(II) sulfate is reduced in situ by an agent like sodium ascorbate to generate the active Cu(I) catalyst.[5] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), prevents the disproportionation and oxidation of Cu(I), enhancing reaction reliability and allowing for applications in aqueous, biological media.[5][7]

Logical Workflow for CuAAC Reaction Setup

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling of Cell Lysate [5][7]

-

Combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.

-

Add 20 µL of a 2.5 mM solution of the corresponding azide or alkyne detection reagent.

-

Add 10 µL of a 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of a 20 mM CuSO₄ solution and vortex briefly to mix.

-

Initiate the reaction by adding 10 µL of a freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

The proteins are now labeled and ready for downstream processing and analysis.

Protocol 2: Oligonucleotide and DNA Labeling [8]

-

Stock Solutions:

-

100 mM CuSO₄ in water.

-

200 mM THPTA ligand in water.

-

100 mM sodium ascorbate in water (prepare fresh).

-

10 mM azide in DMSO or water.

-

Alkyne-labeled oligomers in water.

-

-

Procedure:

-

A few minutes before the reaction, incubate CuSO₄ and THPTA ligand in a 1:2 ratio.

-

To the alkyne-labeled oligonucleotide solution, add an excess of the azide stock solution (4-50 equivalents).

-

Add 25 equivalents of the pre-complexed THPTA/CuSO₄ solution.

-

Add 40 equivalents of the sodium ascorbate solution to start the reaction.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Purify the labeled oligonucleotide, for example, by ethanol precipitation.

-

Quantitative Data for CuAAC Reactions

| Parameter | Value | Conditions | Reference |

| Reaction Time | 15-30 minutes | Room temperature, aqueous solution with THPTA ligand. | [5][8] |

| Catalyst Loading | 20 mM CuSO₄ (final conc.) | In a typical cell lysate labeling experiment. | [7] |

| Ligand:Copper Ratio | 2:1 | THPTA to CuSO₄ ratio for pre-complexation. | [8] |

| Stability | No loss of activity | Ligand-CuSO₄ complex frozen for at least one month. | [5][8] |

Chapter 2: Copper-Catalyzed Ullmann and Goldberg Condensations

The Ullmann condensation is a classic cross-coupling reaction for the formation of C-O (ether), C-N (amine), C-S (thioether), and C-C (biaryl) bonds, historically utilizing stoichiometric amounts of copper.[9][10] Traditional protocols often required harsh conditions, including high temperatures (>200 °C).[9][11] Modern advancements have led to the development of catalytic systems. Notably, the "activated" copper powder used in traditional Ullmann reactions can be prepared in situ by the reduction of this compound with zinc metal.[9]

General Ullmann Condensation Scheme

Caption: Simplified representation of a copper-catalyzed Ullmann-type cross-coupling reaction.

Experimental Protocols

Protocol 3: Traditional Ullmann Ether Synthesis (Conceptual) [9] Note: Modern methods with soluble catalysts are now preferred over this traditional high-temperature protocol.

-

Prepare activated copper powder by reducing an aqueous solution of this compound with zinc dust.

-

In a high-boiling polar solvent (e.g., N-methylpyrrolidone or DMF), combine the aryl halide (often activated with electron-withdrawing groups), the alcohol or phenol, and a stoichiometric amount of the activated copper.

-

Add a base (e.g., potassium carbonate) to deprotonate the nucleophile.

-

Heat the mixture to high temperatures (often >200 °C) for several hours until the reaction is complete.

-

After cooling, the product is isolated through extraction and purification.

Quantitative Data for Modern Ullmann-Type Reactions

Recent advancements have introduced milder conditions using copper nanoparticles or soluble catalysts, often with ligands.

| Substrates | Catalyst System | Temp (°C) | Yield (%) | Reference |

| Aryl halides + Phenols | Cu-NPs / Cs₂CO₃ | 120 | 65-92 | [12] |

| Aryl iodides/bromides + Phenols | Cu₂O / Ligand L6 | - | Good |

Chapter 3: Copper-Catalyzed Synthesis of Heterocycles

Copper catalysts, including this compound, are instrumental in multicomponent reactions (MCRs) for the one-pot synthesis of complex heterocyclic structures.[3] These methods are highly valued in drug discovery for their efficiency and ability to rapidly generate molecular diversity.[13][14] Copper's various oxidation states can be effectively employed, and its low cost makes it a practical choice for these transformations.[3]

Experimental Protocols

Protocol 4: Synthesis of Thiazolidinone-Linked 1,2,3-Triazoles [13]

-

In a microwave vial, combine propargyloxybenzaldehyde (1 mmol), an aryl azide (1 mmol), CuSO₄·5H₂O (5 mol%), and D-glucose (as a reducing agent) in a 1:2 mixture of H₂O:THF.

-

Irradiate the mixture in a microwave reactor at 70 °C for 55 minutes.

-

To the resulting intermediate, add thioglycolic acid (1.2 mmol) and an aniline derivative (1 mmol).

-

Continue microwave irradiation under specified conditions to complete the formation of the thiazolidinone-linked triazole product.

-

Isolate and purify the final product.

Quantitative Data for Heterocycle Synthesis

| Reaction Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 1,6-enynes | CuSO₄ | Dry DMSO | Room Temp | 10 | Moderate-High | [3] |

| Thiazolidinone-triazoles | CuSO₄·5H₂O | H₂O-THF (1:2) | 70 (MW) | ~1 | 62-87 | [13] |

Chapter 4: Copper(II) Sulfate as a Lewis Acid Catalyst: Acetylation

Anhydrous or pentahydrated copper(II) sulfate can function as an effective, mild, and recyclable Lewis acid catalyst.[4] A key application in this regard is the acetylation of alcohols and phenols, a common strategy for protecting hydroxyl groups in organic synthesis.[15] This method is often performed under solvent-free conditions, aligning with the principles of green chemistry.[4][16]

Catalytic Acetylation Workflow

References

- 1. This compound (CuSO4): An Efficient Reagent in Organic Synthesis | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com [confluore.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]